![molecular formula C14H14N4 B11800452 (R)-1-(1-(Pyridin-3-YL)-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11800452.png)
(R)-1-(1-(Pyridin-3-YL)-1H-benzo[D]imidazol-2-YL)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(1-(Pyridin-3-YL)-1H-benzo[D]imidazol-2-YL)ethanamine is a chiral organic compound that features a pyridine ring, a benzimidazole moiety, and an ethanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1-(Pyridin-3-YL)-1H-benzo[D]imidazol-2-YL)ethanamine typically involves multi-step organic reactions. One common route might include:
Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the pyridine ring: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine ring to the benzimidazole core.
Chiral amine introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(1-(Pyridin-3-YL)-1H-benzo[D]imidazol-2-YL)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly on the pyridine or benzimidazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-1-(1-(Pyridin-3-YL)-1H-benzo[D]imidazol-2-YL)ethanamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.
Biology
In biological research, this compound might be investigated for its potential as a ligand for certain receptors or enzymes. Its ability to interact with biological macromolecules could make it a candidate for drug development.
Medicine
In medicinal chemistry, ®-1-(1-(Pyridin-3-YL)-1H-benzo[D]imidazol-2-YL)ethanamine could be explored for its therapeutic potential. It might exhibit activity against specific diseases or conditions, making it a lead compound for drug discovery.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in certain chemical processes. Its unique properties might make it suitable for specialized applications.
Wirkmechanismus
The mechanism of action of ®-1-(1-(Pyridin-3-YL)-1H-benzo[D]imidazol-2-YL)ethanamine would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. These interactions could modulate various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-(1-(Pyridin-3-YL)-1H-benzo[D]imidazol-2-YL)ethanamine: The enantiomer of the compound , which might exhibit different biological activity.
1-(1-(Pyridin-3-YL)-1H-benzo[D]imidazol-2-YL)propanamine: A similar compound with a propanamine group instead of an ethanamine group.
1-(1-(Pyridin-3-YL)-1H-benzo[D]imidazol-2-YL)methanamine: A related compound with a methanamine group.
Uniqueness
®-1-(1-(Pyridin-3-YL)-1H-benzo[D]imidazol-2-YL)ethanamine is unique due to its specific chiral configuration and the presence of both pyridine and benzimidazole rings. This combination of features might confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C14H14N4 |
|---|---|
Molekulargewicht |
238.29 g/mol |
IUPAC-Name |
(1R)-1-(1-pyridin-3-ylbenzimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C14H14N4/c1-10(15)14-17-12-6-2-3-7-13(12)18(14)11-5-4-8-16-9-11/h2-10H,15H2,1H3/t10-/m1/s1 |
InChI-Schlüssel |
XWGIRNNGNWUNEH-SNVBAGLBSA-N |
Isomerische SMILES |
C[C@H](C1=NC2=CC=CC=C2N1C3=CN=CC=C3)N |
Kanonische SMILES |
CC(C1=NC2=CC=CC=C2N1C3=CN=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


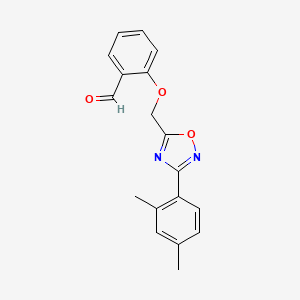
![4,5,6,7-Tetrahydrooxazolo[4,5-b]pyridine](/img/structure/B11800374.png)


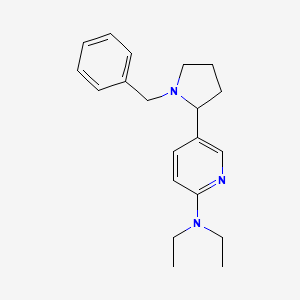
![DI-Tert-butyl 7-formyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate](/img/structure/B11800399.png)
![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11800400.png)
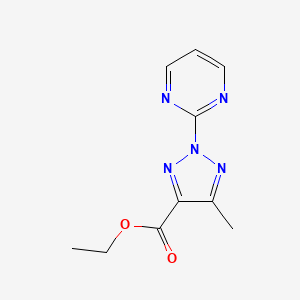
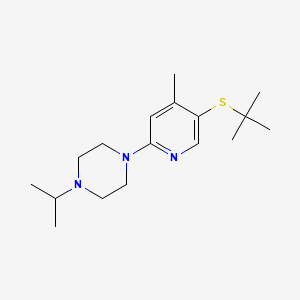
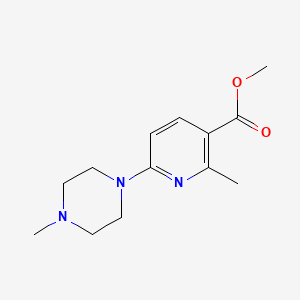


![2-(Oxo-8-(pyridin-3-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid](/img/structure/B11800464.png)

